molecular formula C15H20N4O2S B15101804 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15101804
M. Wt: 320.4 g/mol
InChI Key: AUWYKIXXZLVHPV-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioamides under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Final Coupling: The final coupling step involves the reaction of the synthesized thiazole and pyrrole intermediates with the morpholine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related bioactive molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the morpholine group, pyrrole ring, and thiazole ring in a single molecule allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 305.4 g/mol
  • Key Functional Groups : Thiazole, morpholine, and pyrrole moieties.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets. Notably:

  • Inhibition of CDK9 : The compound has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription, which is crucial for the regulation of gene expression involved in cell cycle and apoptosis .
  • Antimicrobial Activity : Similar compounds with thiazole and pyrrole structures have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .

Efficacy in Preclinical Models

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • Anticancer Activity : In cell line studies, it has been noted to reduce the expression levels of Mcl-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells . This suggests a potential application in cancer therapeutics.
  • Antimicrobial Studies : Compounds with structural similarities have shown promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodObserved EffectReference
CDK9 InhibitionCell linesReduced transcription
AntimicrobialMIC TestingEffective against S. aureus
AnticancerApoptosis assaysInduction of apoptosis

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of Mcl-1. This mechanism highlights its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of thiazole compounds were tested against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with low MIC values, suggesting a strong potential for therapeutic applications.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H20N4O2S/c1-12-13(22-15(17-12)19-5-2-3-6-19)14(20)16-4-7-18-8-10-21-11-9-18/h2-3,5-6H,4,7-11H2,1H3,(H,16,20)

InChI Key

AUWYKIXXZLVHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3CCOCC3

Origin of Product

United States

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